molecular formula C12H15F3N2O B15292155 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide CAS No. 29485-11-8

2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide

Cat. No.: B15292155
CAS No.: 29485-11-8
M. Wt: 260.26 g/mol
InChI Key: WQFYCEFJNANLFG-UHFFFAOYSA-N
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Description

2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide is a chemical compound with the molecular formula C17H18F3N3O. It is known for its unique structure, which includes a trifluoromethyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide involves several steps. One common method includes the reaction of alpha-methyl-m-trifluoromethylphenethylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction with optimized conditions to enhance yield and purity .

Chemical Reactions Analysis

2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing biological processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .

Properties

CAS No.

29485-11-8

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide

InChI

InChI=1S/C12H15F3N2O/c1-8(17-7-11(16)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,17H,5,7H2,1H3,(H2,16,18)

InChI Key

WQFYCEFJNANLFG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)N

Origin of Product

United States

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